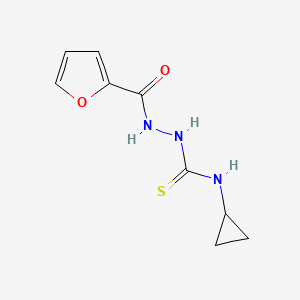![molecular formula C21H17Br2ClN8O B10912992 2,6-dibromo-4-[(E)-(2-{4-[(4-chlorophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B10912992.png)
2,6-dibromo-4-[(E)-(2-{4-[(4-chlorophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, hydroxyl, aldehyde, chloroanilino, pyrazolyl, and triazinyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
-
Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde
Starting Materials: 4-hydroxybenzaldehyde, bromine.
Reaction Conditions: The bromination of 4-hydroxybenzaldehyde is carried out in the presence of a solvent like acetic acid at a controlled temperature to yield 3,5-dibromo-4-hydroxybenzaldehyde.
-
Formation of the Triazine Derivative
Starting Materials: 4-chloroaniline, 3,5-dimethyl-1H-pyrazole, cyanuric chloride.
Reaction Conditions: The triazine ring is formed by reacting cyanuric chloride with 4-chloroaniline and 3,5-dimethyl-1H-pyrazole under basic conditions, typically using a base like sodium hydroxide.
-
Hydrazone Formation
Starting Materials: 3,5-dibromo-4-hydroxybenzaldehyde, triazine derivative.
Reaction Conditions: The final step involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with the triazine derivative in the presence of a hydrazine source, such as hydrazine hydrate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for bromination and automated systems for triazine formation and hydrazone condensation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its multiple functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Biological Probes: Used in the development of probes for biological studies.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The triazine ring and hydrazone linkage are key structural features that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: A simpler precursor with fewer functional groups.
4-Chloroaniline: A basic building block used in the synthesis of the triazine derivative.
3,5-Dimethyl-1H-pyrazole: Another building block for the triazine ring.
Uniqueness
The uniqueness of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H17Br2ClN8O |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
2,6-dibromo-4-[(E)-[[4-(4-chloroanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H17Br2ClN8O/c1-11-7-12(2)32(31-11)21-28-19(26-15-5-3-14(24)4-6-15)27-20(29-21)30-25-10-13-8-16(22)18(33)17(23)9-13/h3-10,33H,1-2H3,(H2,26,27,28,29,30)/b25-10+ |
InChI Key |
OAIPQKBVVAEUSN-KIBLKLHPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)Br)O)Br)NC4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)Br)O)Br)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10912919.png)
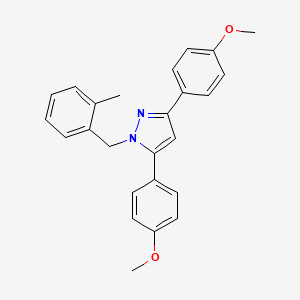
![N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10912926.png)
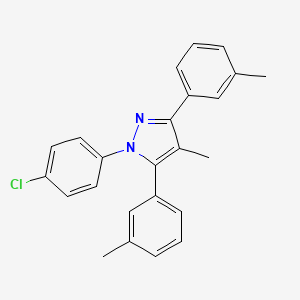
![N-(2,4-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912942.png)

![1-benzyl-6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912958.png)
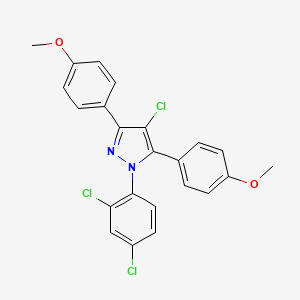
![[5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B10912968.png)
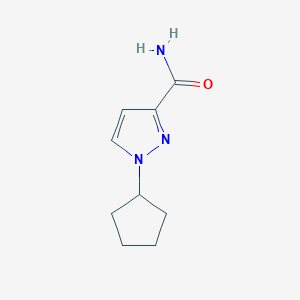
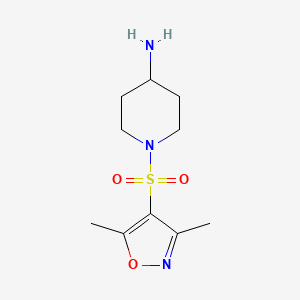
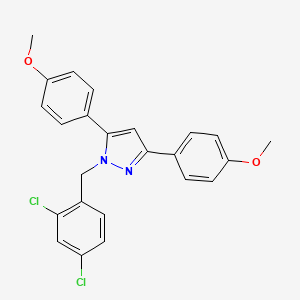
![1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912983.png)
